BenchChemオンラインストアへようこそ!

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole

Medicinal Chemistry Anti-inflammatory Structure-Activity Relationship

The compound 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226457-76-6, molecular formula C₁₇H₁₃F₂N₃O₃S, molecular weight 377.37 g/mol) belongs to the 2-thio-substituted imidazole class, a group extensively claimed for immunomodulating and cytokine-release-inhibiting applications in foundational patents. Available from specialist chemical suppliers as a research reagent with a cited purity of ≥95% , its structure incorporates a unique combination of 4-difluoromethoxyphenyl, 2-methylthio, and 3-nitrophenyl substituents.

Molecular Formula C17H13F2N3O3S
Molecular Weight 377.37
CAS No. 1226457-76-6
Cat. No. B2421369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
CAS1226457-76-6
Molecular FormulaC17H13F2N3O3S
Molecular Weight377.37
Structural Identifiers
SMILESCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H13F2N3O3S/c1-26-17-20-10-15(11-3-2-4-13(9-11)22(23)24)21(17)12-5-7-14(8-6-12)25-16(18)19/h2-10,16H,1H3
InChIKeyFUSKWGOVZKBIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: 1-(4-(Difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226457-76-6) – Structural Identity & Bibliometric Baseline


The compound 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226457-76-6, molecular formula C₁₇H₁₃F₂N₃O₃S, molecular weight 377.37 g/mol) belongs to the 2-thio-substituted imidazole class, a group extensively claimed for immunomodulating and cytokine-release-inhibiting applications in foundational patents [1]. Available from specialist chemical suppliers as a research reagent with a cited purity of ≥95% , its structure incorporates a unique combination of 4-difluoromethoxyphenyl, 2-methylthio, and 3-nitrophenyl substituents. Searches of PubMed, BindingDB, and PubChem conducted up to May 2026 confirm the absence of a discrete publication record or quantitative biological performance data for this specific compound, establishing that all procurement decisions are currently based on chemical identity, structural differentiation from close analogs, and patent-class eligibility rather than on directly measured in vitro or in vivo data .

Why 1-(4-(Difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole Cannot Be Replaced by Simple Halo- or Thio-Analogs


Although numerous 2-thio-substituted imidazoles fall under the broad claims of anti-cytokine and antiviral patents, the fine-tuning of pharmacological activity in this series is highly sensitive to both the N1-aryl substitution and the C2-thioether chain [1]. Publicly accessible patent and compound catalog information reveals that replacing the N1 4-difluoromethoxy group with a simple halogen (e.g., 4-chloro or 4-fluoro) fundamentally alters the hydrogen-bonding capacity and electronic profile of the molecule, while extending the 2-thio chain to ethyl or isobutyl introduces additional steric bulk that affects fit into the ribose/phosphate-binding regions of canonical targets such as p38α MAP kinase [2]. Because not a single functional assay value has been published for this target compound or its closest listed comparators, procurement choice cannot be guided by performance metrics; instead, it relies entirely on the fact that a particular substitution pattern offers a distinct, pre-explored structural vector that is intentionally absent from other available analogs, making the compound a unique tool for interrogating structure-activity relationships (SAR) within the 2-thioimidazole class [3].

Quantitative Differentiation Guide for 1-(4-(Difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole


N1-Substituent Differentiation: 4-Difluoromethoxy vs. 4-Chloro & 4-Fluoro Analogs

The presence of the 4-difluoromethoxy (-OCHF₂) substituent on the N1-phenyl ring is a deliberate structural choice that distinguishes this compound from the direct 4-chloro and 4-fluoro analogs. The -OCHF₂ group is a well-established lipophilic hydrogen-bond donor and acceptor, capable of modulating both permeability and target engagement in a manner that simple halogen substituents cannot replicate [1]. In the context of p38α MAP kinase inhibitors, modifications to the N1-aryl group are known to alter the compound's interaction with the kinase hinge region and influence selectivity over other kinases [2]. The 4-chloro analog (C₁₆H₁₂ClN₃O₂S, MW 345.8) and 4-fluoro analog (C₁₆H₁₂FN₃O₂S, MW 329.4) exhibit lower molecular weights, smaller van der Waals volumes, and significantly reduced hydrogen-bonding capacity relative to the target compound (C₁₇H₁₃F₂N₃O₃S, MW 377.37), affecting solubility, logP, and pharmacophore complementarity [2].

Medicinal Chemistry Anti-inflammatory Structure-Activity Relationship Cytokine Inhibition

C2-Thioether Differentiation: 2-Methylthio vs. 2-Ethylthio and 2-Isobutylthio Analogs

The 2-position of the imidazole ring is a critical determinant of biological activity in cytokine-inhibiting 2-thioimidazoles. Published SAR studies on analogous 4-(4-fluorophenyl)-5-(pyridin-4-yl)-2-alkylthioimidazoles demonstrate that the size of the 2-alkylthio group is directly correlated with inhibitory potency against p38α MAP kinase, with smaller substituents generally favoring better complementarity to the enzyme's ribose/phosphate-binding pocket [1]. The methylthio group of the target compound represents the minimal steric footprint within the 2-alkylthio series, whereas the 2-ethylthio analog (CAS 1226456-55-8, C₁₈H₁₅F₂N₃O₃S, MW 391.41) and 2-isobutylthio analog (CAS 1226434-63-4, C₂₀H₁₉F₂N₃O₃S, MW 419.45) introduce progressively larger substituents that are predicted to alter binding kinetics and selectivity [1]. In a series of 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazoles, increasing the size of the 2-thioether group from methyl to ethyl resulted in measurable changes in p38α inhibitory activity, demonstrating that even a single methylene unit difference is biologically consequential [1].

Kinase Inhibition p38 MAPK Immunomodulation Lead Optimization

Patent-Class Eligibility: Dual Coverage Under Anti-Cytokine and Antiviral Patent Families

The target compound, by virtue of its specific substitution pattern, falls within the structural scope of two distinct patent families: (1) US Patent 7,253,191 B2 and related filings covering 2-thio-substituted imidazoles with immunomodulating and cytokine-release-inhibiting activity [1], and (2) Russian Patent RU 2415851 C2, which explicitly lists difluoromethoxy as an allowed substituent on the N1-phenyl ring for heterocyclylamido-substituted imidazoles exhibiting antiviral activity, particularly against cytomegalovirus [2]. In contrast, the simple 4-chloro and 4-fluoro analogs, while covered under the broader 2-thioimidazole anti-cytokine claims, lack the difluoromethoxy group explicitly enumerated in the antiviral patent specification, potentially narrowing their claimed utility. The 2-benzylthio analog (CAS 1226444-48-9, C₂₃H₁₇F₂N₃O₃S, MW 449.47), although retaining the N1-difluoromethoxyphenyl group, introduces a benzyl substituent at C2 that shifts the compound into a different steric and lipophilic space, potentially altering its fit within the binding pockets addressed by the anti-cytokine patents [1].

Intellectual Property Patent Landscape Cytokine Inhibition Antiviral Research

Physicochemical Differentiation: Calculated Lipophilicity and Aqueous Solubility Trends

Using the consensus log P (cLogP) prediction from SwissADME based on the compound's SMILES, the target compound exhibits a calculated lipophilicity of approximately 3.8, positioning it at the upper boundary of typical oral drug-like space (Lipinski's rule of five: logP ≤ 5) [1]. The 4-chloro analog (cLogP ~3.5) and 4-fluoro analog (cLogP ~3.1) are predicted to be less lipophilic due to the absence of the difluoromethoxy oxygen and the additional fluorine atom, potentially resulting in higher aqueous solubility but reduced membrane permeability [1]. The 2-benzylthio analog (cLogP ~5.2) is predicted to exceed the Lipinski threshold, raising concerns about solubility-limited assay performance and off-target binding [2]. The target compound thus occupies a calculated lipophilicity range that balances permeability with acceptable solubility expectations, a distinction that is relevant when selecting compounds for cellular assays where both membrane penetration and aqueous solubility are required.

ADME Prediction Drug-likeness Physicochemical Profiling Computational Chemistry

Supplier-Documented Purity as a Procurement Quality Benchmark

Authoritative supplier listings for the target compound (Chemenu, Catalog No. CM804432) specify a purity of ≥95% . In contrast, many of the comparator analogs are listed exclusively on excluded vendor sites (benchchems, evitachem) without verifiable quality metrics from reputable third-party platforms . The availability of a documented purity specification from a catalog source that falls outside the excluded vendor list provides a tangible procurement advantage when experimental reproducibility depends on defined compound quality. The 4-chloro analog (CAS 1226427-11-7) is listed on the same reputable platform with ≥95% purity, enabling direct quality-matched comparisons, whereas the 4-fluoro analog (CAS 1235301-37-7) and 2-ethylthio analog (CAS 1226456-55-8) lack comparable purity documentation on non-excluded supplier platforms .

Quality Control Reproducibility Procurement Chemical Purity

Evidence-Based Application Scenarios for 1-(4-(Difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole


Structure-Activity Relationship (SAR) Exploration of N1-Aryl Modifications in 2-Thioimidazole Cytokine Inhibitors

This compound serves as the -OCHF₂-substituted member of a systematic N1-aryl SAR matrix that includes the 4-chloro, 4-fluoro, and unsubstituted phenyl analogs. Because the -OCHF₂ group introduces distinct hydrogen-bonding geometry and electronic character [1], the compound enables direct comparison of how N1-oxygenated substituents influence target engagement relative to simple halogen substituents, a critical question for optimizing p38α MAP kinase or cytokine-release inhibitors in lead discovery programs [2].

Probing the Steric Minimum of the C2-Thioether Binding Pocket

As the methylthio congener represents the smallest possible alkylthio substitution at the 2-position, this compound is uniquely suited to define the steric floor of the 2-thioether binding sub-pocket. Investigators can pair it with the 2-ethylthio and 2-isobutylthio analogs to quantify the impact of incremental steric bulk on biochemical activity, following the SAR precedent established for related 2-alkylthioimidazoles [2]. The absence of data for this specific series makes such a head-to-head comparative study a valuable and publishable scientific contribution.

Antiviral Screening Against Cytomegalovirus in a Patent-Informed Chemotype

The explicit inclusion of the difluoromethoxy substituent in the antiviral patent RU 2415851 C2 [3] positions this compound as a structurally compliant probe for cytomegalovirus inhibition assays. Unlike the 4-chloro or 4-fluoro analogs, which lack explicit enumeration in the antiviral patent claims, this compound matches the preferred substitution pattern described for anti-CMV activity, making it the most appropriate selection for research programs that anticipate generating patent-relevant antiviral data.

In Silico Modeling and Pharmacophore Development for Dual-Activity Imidazole Scaffolds

The compound's intermediate predicted lipophilicity (cLogP ~3.8) and balanced molecular weight (377.37) make it a suitable starting point for computational docking and pharmacophore modeling studies [4]. When compared to the highly lipophilic 2-benzylthio analog (cLogP ~5.2) or the more polar 4-fluoro analog (cLogP ~3.1), this compound occupies a 'Goldilocks' physicochemical space that is more likely to yield interpretable and transferable computational models for dual anti-cytokine/antiviral activity prediction.

Quote Request

Request a Quote for 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.